Sildenafil citrate
Overview
Description
Synthesis Analysis
Sildenafil citrate and its analogues can be synthesized through an improved chlorosulfonation reaction using chlorosulfonic acid and thionyl chloride, leading to pure sildenafil with high yield. The synthesized compounds are characterized using infrared (IR), 1H-NMR and 13C-NMR spectroscopy, and high-resolution mass spectrometry (HRMS) analysis (Reddy et al., 2015).
Molecular Structure Analysis
Multinuclear NMR spectroscopy, including 1H, 13C, and 15N NMR, has been utilized to analyze sildenafil base and citrate in various states. This analysis reveals that N6-H forms intramolecular hydrogen bonds and N25 is protonated in the salt form. Additionally, intermolecular OH...N hydrogen bonds involving N2 and N4 are present in the solid state of sildenafil citrate (Wawer et al., 2005).
Chemical Reactions and Properties
Sildenafil citrate's chemical properties are characterized by its reaction with various reagents. For instance, its interaction with bromocresol green and chromoxane cyanine R in aqueous acidic buffer forms ion-association complexes, quantifiable spectrophotometrically (Dinesh et al., 2002). Additionally, sildenafil citrate undergoes oxidation, as studied through electrochemical methods, revealing insights into its analytical determination in pharmaceutical and biological samples (Lovi´c et al., 2016).
Scientific Research Applications
Treatment of Male Impotence : Sildenafil citrate is known for its ability to facilitate penile erection by inhibiting PDE5 in the corpus cavernosum, which is crucial for treating male impotence (Marmor & Kessler, 1999).
Pharmacokinetic Studies : It is useful in pharmacokinetic studies, drug interaction, bioavailability, and bioequivalence studies, especially in rat plasma (Tripathi et al., 2013).
Potential Ergogenic Aid : Sildenafil citrate may suppress brain central fatigue after exhaustive exercise, suggesting its potential as an ergogenic aid (Park et al., 2019).
Parkinson’s Disease and Erectile Dysfunction : It has shown significant improvements in sexual function for men with Parkinson’s disease who suffer from erectile dysfunction (Zesiewicz et al., 2000).
Cardioprotection : Sildenafil induces delayed preconditioning in mouse hearts through the induction of iNOS, offering robust cardioprotection (Salloum et al., 2003).
Uterine Relaxation : It can inhibit myometrial contractions, although its role in myometrial contractility is not fully understood (Méhats et al., 2006).
Treatment for Various Conditions : Sildenafil citrate is effective in improving erectile function in patients with underlying conditions like diabetes, cardiovascular disease, minor depression, spinal cord injury, and multiple sclerosis (Sadovsky et al., 2001).
Antioxidant Effects : It has an antioxidant effect in the blood of healthy men, enhancing the action of nitric oxide (Perk et al., 2008).
Priapism Treatment : Sildenafil citrate has been used to treat priapism, a disorder of prolonged and uncontrolled penile erection, by reversing oxidative/nitrosative stress effects in the penis (Bivalacqua et al., 2013).
Angiogenesis in Ischemia Reperfusion : It stimulates angiogenesis during ischemia reperfusion, providing myocardial protection in rats (Koneru et al., 2008).
Efficacy and Safety in Diverse Populations : Its clinical efficacy and safety have been confirmed in a multi-racial population in Singapore (Lim et al., 2002).
Cardiovascular Disease Patients : Sildenafil citrate improves endothelial dysfunction, increases coronary blood flow, and reduces arterial and pulmonary pressure in ischemic heart disease patients (Gillies et al., 2002).
Effectiveness in Erectile Dysfunction : It is an effective and well-tolerated therapy for erectile dysfunction with an overall success rate of 77% (Palumbo et al., 2001).
Safety Recommendations : Caution is advised for men with certain cardiovascular conditions, liver or kidney disease, and medications that may prolong its half-life (Kloner & Zusman, 1999).
Histopathological Effects : Chronic use may cause dilation and congestion in the choroidal vasculature of male rats, but without changing retinal layers and configuration (Vatansever et al., 2003).
Cardiac Contractility : Sildenafil citrate does not affect cardiac contractility in human or dog hearts (Corbin et al., 2003).
Improved Solubility with Glutarate Salt : The glutarate salt of sildenafil exhibits improved solubility and pharmacokinetic advantages compared to the citrate salt (Sanphui et al., 2013).
Risk of Fibrosis with Prolonged Use : Prolonged use may increase the risk of fibrosis in the penis (Gümüş et al., 2004).
Sperm Motility and Binding : It can enhance sperm motility and binding to the oocyte, which is particularly relevant during fertility treatments (du Plessis et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIYFTQMQPDXOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
139755-83-2 (Parent) | |
Record name | Sildenafil citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171599830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4046076 | |
Record name | Sildenafil citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sildenafil Citrate | |
CAS RN |
171599-83-0 | |
Record name | Sildenafil citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171599-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sildenafil citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171599830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 171599-83-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sildenafil citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Sildenafil citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SILDENAFIL CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9B0ZE037 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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